molecular formula C18H28ClNO4 B5342845 Ethyl 1-[3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5342845
M. Wt: 357.9 g/mol
InChI Key: DHFFGLFIAZXJII-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethyl ester group, and a methoxyphenoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and the subsequent attachment of the methoxyphenoxypropyl side chain. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the synthesis might involve the use of a base such as sodium hydride to deprotonate the starting material, followed by the addition of the appropriate alkylating agent to introduce the methoxyphenoxypropyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions carried out in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-[3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[3-(cyclopentyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate: Similar structure but with a cyclopentyloxy group instead of a methoxyphenoxy group.

    Ethyl 4-piperidinecarboxylate hydrochloride: Lacks the methoxyphenoxypropyl side chain.

    Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Contains a pyrazinyl group instead of a methoxyphenoxypropyl group.

Uniqueness

The presence of the methoxyphenoxypropyl side chain, in particular, differentiates it from other similar compounds and may contribute to its unique biological activity .

Properties

IUPAC Name

ethyl 1-[3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4.ClH/c1-3-22-18(20)15-8-11-19(12-9-15)10-5-13-23-17-7-4-6-16(14-17)21-2;/h4,6-7,14-15H,3,5,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFFGLFIAZXJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCOC2=CC=CC(=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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